Bis(2-bromoethyl)(diethoxy)silane
Description
Bis(2-bromoethyl)(diethoxy)silane (C8H16Br2O2Si) is an organosilicon compound featuring two 2-bromoethyl groups and two ethoxy groups bonded to a central silicon atom. The ethoxy groups enhance solubility in organic solvents and moderate steric effects, balancing reactivity and stability.
Properties
CAS No. |
166262-00-6 |
|---|---|
Molecular Formula |
C8H18Br2O2Si |
Molecular Weight |
334.12 g/mol |
IUPAC Name |
bis(2-bromoethyl)-diethoxysilane |
InChI |
InChI=1S/C8H18Br2O2Si/c1-3-11-13(7-5-9,8-6-10)12-4-2/h3-8H2,1-2H3 |
InChI Key |
JWMGRNJDZIMCJV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCBr)(CCBr)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromoethyl)(diethoxy)silane typically involves the reaction of diethoxysilane with 2-bromoethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Si(OEt)2H+2BrCH2CH2OH→Si(OEt)2(CH2CH2Br)2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2-bromoethyl)(diethoxy)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. For example, reaction with sodium azide can yield the corresponding azide compound.
Reduction Reactions: The compound can be reduced to form the corresponding ethylsilane derivative.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, etc., under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Azide Derivatives: From nucleophilic substitution.
Ethylsilane Derivatives: From reduction.
Silanols: From hydrolysis.
Scientific Research Applications
Chemistry:
Synthesis of Functionalized Silanes: Bis(2-bromoethyl)(diethoxy)silane is used as a precursor for the synthesis of various functionalized silanes, which are important in the development of advanced materials.
Biology and Medicine:
Drug Delivery Systems: The compound can be used in the design of drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry:
Adhesives and Sealants: It is used in the formulation of adhesives and sealants due to its ability to enhance adhesion properties.
Surface Modification: The compound is employed in surface modification techniques to improve the properties of materials such as polymers and ceramics.
Mechanism of Action
The mechanism of action of bis(2-bromoethyl)(diethoxy)silane involves the reactivity of the bromoethyl groups and the ethoxy groups. The bromoethyl groups can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo hydrolysis to form silanols. These reactive sites allow the compound to interact with various substrates and form stable bonds, making it useful in a wide range of applications.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Silane Derivatives
| Compound Name | Substituents on Silicon | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| Bis(2-bromoethyl)(diethoxy)silane | 2 × BrCH2CH2, 2 × OEt | Bromoethyl, ethoxy | C8H16Br2O2Si |
| (2-Bromoethoxy)(trimethyl)silane | BrCH2CH2O, 3 × Me | Bromoethoxy, methyl | C5H13BrOSi |
| Diethoxy(methyl)silane (DEMS) | Me, 2 × OEt | Methyl, ethoxy | C5H14O2Si |
| Bis(2-chloroethoxy)dimethylsilane | 2 × ClCH2CH2O, 2 × Me | Chloroethoxy, methyl | C6H14Cl2O2Si |
| Diethoxydiphenylsilane | 2 × Ph, 2 × OEt | Phenyl, ethoxy | C16H20O2Si |
Key Observations :
- Steric Effects : Ethoxy groups impose moderate steric hindrance compared to bulkier phenyl groups (e.g., Diethoxydiphenylsilane), facilitating applications in polymer catalysis where steric accessibility is critical .
Reactivity in Polymerization and Catalysis
Table 2: Performance in Polymerization Reactions
Key Findings :
- Aminosilanes vs. Dialkoxy Silanes: Aminosilanes like U-donor exhibit superior hydrogen response and stereoregularity in propylene polymerization compared to dialkoxy silanes, attributed to nitrogen’s electron-donating effects .
Physical and Thermodynamic Properties
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